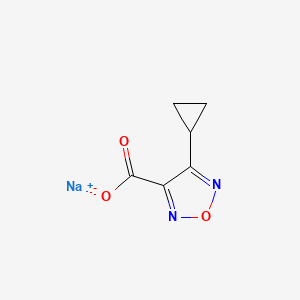
Methyl 4-(benzylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzylthio)benzoate: is an organic compound characterized by a benzylthio group attached to a benzoate ester. It appears as a white crystalline solid with a specific odor and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(benzylthio)benzoate can be synthesized through the esterification of 4-(benzylthio)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solid acid catalysts such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of water for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(benzylthio)benzoate can undergo oxidation reactions, where the benzylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, sulfo, or other substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: Methyl 4-(benzylthio)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the effects of benzylthio groups on biological systems and their potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 4-(benzylthio)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylthio group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a benzylthio group.
Methyl benzoate: Lacks the thio group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 4-(benzylthio)benzoate’s unique benzylthio group imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .
Properties
Molecular Formula |
C15H14O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
methyl 4-benzylsulfanylbenzoate |
InChI |
InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
ZCRBIJDGRFXIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)






![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)



![(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14024595.png)
